Cobalt(2+);difluoride;tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

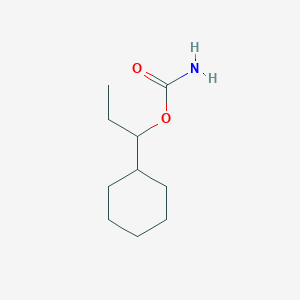

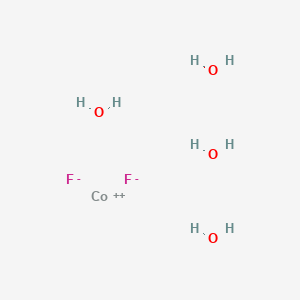

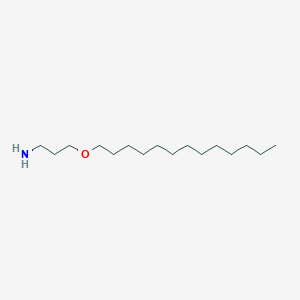

Cobalt(2+);difluoride;tetrahydrate, also known as Cobalt (II) fluoride tetrahydrate, is a chemical compound with the formula CoF2·4H2O . It is a pink or red crystalline solid .

Synthesis Analysis

Cobalt (II) fluoride can be prepared from anhydrous cobalt (II) chloride or cobalt (II) oxide in a stream of hydrogen fluoride . The tetrahydrate form is formed by dissolving cobalt (II) in hydrofluoric acid . The anhydrous fluoride can be extracted from this by dehydration .Molecular Structure Analysis

Cobalt (II) fluoride crystallizes in the rutile structure, which features octahedral Co centers and planar fluorides . The formula is given for both the red tetragonal crystal (CoF2), and the tetrahydrate red orthogonal crystal (CoF2·4H2O) .Chemical Reactions Analysis

Cobalt (II) fluoride is used in oxygen-sensitive fields, namely metal production . It is sparingly soluble in water but can be dissolved in warm mineral acid, and will decompose in boiling water . The hydrate is water-soluble, especially the di-hydrate CoF2·2H2O and tri-hydrate CoF2·3H2O forms of the compound .Physical And Chemical Properties Analysis

Cobalt (II) fluoride tetrahydrate has a molar mass of 168.99 g/mol . It has a density of 2.19 g/cm3 . It is soluble in water and its melting point is 200°C .Wissenschaftliche Forschungsanwendungen

Application in Metal Production

Cobalt(II) Fluoride Tetrahydrate

is a water-insoluble Cobalt(II) source used in oxygen-sensitive applications, such as metal production .

Method of Application

In metal production, Cobalt(II) Fluoride Tetrahydrate is typically used in its solid form and introduced into the production process where it reacts with oxygen to form cobalt metal. The exact procedures can vary depending on the specific production process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in metal production can result in the formation of high-purity cobalt metal. The exact yield and purity can vary depending on the specific production process and conditions.

Application in Synthetic Organic Chemistry and Pharmaceuticals Manufacturing

Cobalt(II) Fluoride Tetrahydrate has diverse applications in current technologies and science, from oil refining and etching to synthetic organic chemistry and the manufacture of pharmaceuticals .

Method of Application

In synthetic organic chemistry and pharmaceuticals manufacturing, Cobalt(II) Fluoride Tetrahydrate is typically used as a catalyst or reagent. The exact procedures and conditions can vary widely depending on the specific reaction or process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in synthetic organic chemistry and pharmaceuticals manufacturing can facilitate various reactions and processes, potentially improving yield, selectivity, or other performance metrics. The exact results can vary widely depending on the specific reaction or process.

Application in Alloy Production

Cobalt(II) Fluoride Tetrahydrate can be used as a catalyst to alloy metals .

Method of Application

In alloy production, Cobalt(II) Fluoride Tetrahydrate is typically used as a catalyst. The exact procedures and conditions can vary widely depending on the specific reaction or process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in alloy production can facilitate various reactions and processes, potentially improving yield, selectivity, or other performance metrics. The exact results can vary widely depending on the specific reaction or process.

Application in Optical Deposition

Cobalt(II) Fluoride Tetrahydrate is also used for optical deposition, of which it tremendously improves optical quality .

Method of Application

In optical deposition, Cobalt(II) Fluoride Tetrahydrate is typically used in its solid form and introduced into the deposition process where it reacts to form a thin film. The exact procedures can vary depending on the specific deposition process.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in optical deposition can result in the formation of high-quality optical films. The exact yield and quality can vary depending on the specific deposition process and conditions.

Application in Dentistry

Cobalt(II) Fluoride Tetrahydrate can be used as a source of the fluoride ion in dentist care .

Method of Application

In dentistry, Cobalt(II) Fluoride Tetrahydrate is typically used in fluoride treatments to strengthen tooth enamel and prevent cavities. The exact procedures can vary depending on the specific treatment.

Results and Outcomes

The use of Cobalt(II) Fluoride Tetrahydrate in dentistry can help to strengthen tooth enamel and prevent cavities. The exact results can vary depending on the specific treatment and individual patient factors.

Application in Fluorine Production

Cobalt(II) Fluoride Tetrahydrate can be used in the production of fluorine gas .

Method of Application

In fluorine production, Cobalt(II) Fluoride Tetrahydrate is typically heated to high temperatures (around 500 °C) in the presence of a reducing agent. The exact procedures and conditions can vary widely depending on the specific reaction or process .

Safety And Hazards

Eigenschaften

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+) tetrahydrate difluoride | |

CAS RN |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)